molecular formula C14H21N3O2S B2844437 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 2034231-27-9

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide

Cat. No.: B2844437
CAS No.: 2034231-27-9
M. Wt: 295.4
InChI Key: XSMUQADEYMGMNV-UHFFFAOYSA-N
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Description

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a chemical compound for research applications. Its structure, featuring a piperidine core linked to a pyridine ring and a cyclopropanesulfonamide group, is common in medicinal chemistry. This scaffold is frequently investigated for its potential to interact with kinase enzymes, which are significant targets in areas such as cancer research and the study of neurodegenerative diseases . Researchers value this structural motif for its potential to contribute to the development of selective enzyme inhibitors. The piperidine-pyridine moiety can act as a key pharmacophore that fits into the ATP-binding pocket of various kinases , while the sulfonamide group can offer opportunities for modulating solubility and molecular interactions . Compounds with these structural features are often utilized in hit-to-lead optimization campaigns to explore structure-activity relationships (SAR), improve metabolic stability, and refine physicochemical properties . This product is intended for research purposes by qualified scientists in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-20(19,14-1-2-14)16-11-12-5-9-17(10-6-12)13-3-7-15-8-4-13/h3-4,7-8,12,14,16H,1-2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMUQADEYMGMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety, which is crucial for its biological activity. The molecular formula is C14H20N2O2SC_{14}H_{20}N_2O_2S, and it has a molecular weight of approximately 284.39 g/mol. The presence of the pyridine and piperidine rings contributes to its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Angiogenesis : Studies have shown that derivatives of this compound can inhibit angiogenesis, the process through which new blood vessels form from existing ones, which is vital in tumor growth and metastasis.
  • Cytotoxic Effects : The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Interaction with Receptors : The structure allows for interactions with cannabinoid receptors, particularly CB1, which may provide additional pathways for therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-Angiogenic Inhibits the formation of new blood vessels, critical in cancer progression
Cytotoxicity Shows significant cytotoxic effects on various cancer cell lines
Receptor Binding Binds to cannabinoid receptors (CB1), influencing potential therapeutic applications

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Cancer Research : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit tumor growth in preclinical models by targeting angiogenesis pathways . The findings suggest that modifications to the compound's structure can enhance its efficacy against specific cancer types.
  • Leishmaniasis Treatment : Another research effort explored the use of related compounds in inhibiting enzymes involved in sterol biosynthesis in Leishmania species. While not directly tested on this specific sulfonamide, the structural similarities indicate potential for similar activity .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that slight modifications in the chemical structure can significantly alter biological activity, enhancing binding affinity to target receptors and improving pharmacological profiles .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide exhibits significant anticancer properties. It has been shown to inhibit specific protein-protein interactions crucial for cancer cell proliferation, particularly in acute leukemia models. For instance, compounds structurally related to this sulfonamide have demonstrated high binding affinities to critical targets within cancer pathways, suggesting a potential for development as anticancer agents .

Neurological Disorders

The compound has also been investigated for its effects on neurological disorders. It acts as an antagonist at certain receptors implicated in neurodegenerative diseases, offering a promising avenue for therapeutic intervention in conditions such as Alzheimer's disease and Parkinson's disease. The modulation of these receptors may help alleviate symptoms or slow disease progression .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. SAR studies indicate that modifications to the piperidine and pyridine moieties can significantly enhance its biological activity. For example, variations in substituents on the aromatic rings have been correlated with increased potency against specific biological targets .

Case Study: Inhibition of Protein Interactions

One notable study focused on the inhibition of the menin-MLL protein-protein interaction by related compounds, which was found to be a promising strategy in treating acute leukemia. The compound's ability to disrupt these interactions was quantified, revealing a Ki value that indicates potent inhibitory effects, thus supporting its potential therapeutic use .

Comparative Data Table

Application AreaMechanism of ActionKey Findings
AnticancerInhibition of protein-protein interactionsHigh binding affinity; effective in leukemia models
Neurological DisordersReceptor antagonismPotential therapeutic effects in Alzheimer's and Parkinson's
Structure OptimizationModifications enhance potencyCorrelation between substituents and biological activity

Chemical Reactions Analysis

N-Alkylation of Piperidine

  • Chan-Lam coupling enables the introduction of aryl or cyclopropyl groups to nitrogen atoms in piperidine derivatives (e.g., synthesis of N-aryl pyrrolopyrimidines via Cu-mediated coupling) .

  • Methylation at C(5) of the pyrrolopyrimidine core (via bromination followed by lithium-halogen exchange and iodomethane quenching) highlights the reactivity of piperidine-like scaffolds .

Nucleophilic Substitution

  • Nucleophilic aromatic substitution (SNAr) on halogenated pyrrolopyrimidines or pyridines can introduce amines or other nucleophiles . For example, 4-chloro-5-methyl pyrrolopyrimidine undergoes substitution to form bioactive analogs .

Reactivity of the Pyridine Moiety

The pyridin-4-yl group participates in:

Coordination Chemistry

  • Pyridine nitrogen can coordinate to metal catalysts (e.g., Pd, Rh) in hydrogenation or cross-coupling reactions. For instance, pyridine-containing PKB inhibitors bind catalytic zinc ions in enzyme inhibition .

Sulfonamide Group Transformations

The cyclopropanesulfonamide group exhibits typical sulfonamide reactivity:

Hydrolysis

  • Sulfonamides hydrolyze under acidic or basic conditions to yield sulfonic acids and amines. For example, CCT128930 (a PKB inhibitor) undergoes metabolic cleavage of its sulfonamide group .

Nucleophilic Displacement

  • The sulfonyl group can act as a leaving group in displacement reactions. In analogs like 2-((difluoromethyl)thio)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide , sulfonamide derivatives are synthesized via multi-step protocols involving sulfonylation.

Key Reaction Pathways in Analogous Systems

Reaction TypeExample CompoundConditions/OutcomeSource
Hydrogenation Pyridine → PiperidineRh/Pd catalysts, mild conditions (e.g., donepezil synthesis)
Suzuki-Miyaura Coupling Aryl halide + Boronic acidPd catalysis, chemoselective synthesis of piperidines
Reductive Amination Amine + Aldehyde/KetoneIr(III)-catalyzed, stereoselective piperidine formation
Sulfonylation Amine + Cyclopropanesulfonyl chlorideBase (e.g., Et3N), dichloromethane, room temperature

Biochemical Interactions

  • Enzyme Inhibition : The sulfonamide group in analogs like CCT128930 interacts with enzyme active sites (e.g., hydrogen bonding to Glu236 in PKBβ) .

  • Metabolism : Piperidine derivatives often undergo oxidative metabolism (e.g., CYP450-mediated N-dealkylation) .

Synthetic Challenges and Solutions

  • Steric Hindrance : Bulky substituents on piperidine (e.g., pyridin-4-yl) may slow hydrogenation or coupling reactions. Solutions include using Rh catalysts for milder conditions .

  • Chemoselectivity : Sequential Suzuki coupling/hydrogenation cascades ensure selective reduction of pyridine rings without affecting aromatic indole groups .

Comparison with Similar Compounds

Table 1: Structural and Functional Attributes of Key Analogues

Compound Name Core Structure Key Substituents Pharmacological Notes Reference
N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide Piperidine Pyridin-4-yl, cyclopropanesulfonamide Potential CNS activity; enhanced stability due to cyclopropane
2'-Fluoroortho-fluorofentanyl Piperidine 2-Fluorophenethyl, 2-fluorophenylpropionamide Opioid receptor agonist; high lipophilicity
4'-Methyl acetyl fentanyl Piperidine 4-Methylphenethyl, phenylacetamide Analgesic; metabolically labile acetyl group
Goxalapladib 1,8-Naphthyridine Trifluoromethylbiphenyl, methoxyethylpiperidine Atherosclerosis therapy; bulky substituents reduce CNS penetration
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Pyrrolo-triazolo-pyrazine Cyclopropanesulfonamide, cyclobutyl Kinase inhibition; rigid heterocyclic core
N-Allyl-N-(1-(((3S,4R)-1-(cyclopentanecarbonyl)-4-hydroxy-4-phenyl-pyrrolidin-3-yl)methyl)piperidin-4-yl)-4-methylbenzenesulfonamide Piperidine-pyrrolidine hybrid Tosyl group, cyclopentanecarbonyl Probable protease inhibition; polar hydroxy group

Key Structural Differences and Implications

Piperidine Substitution: The target compound’s pyridin-4-yl group contrasts with the phenethyl/fluorophenyl groups in fentanyl analogs (e.g., 2'-fluoroortho-fluorofentanyl). Goxalapladib’s naphthyridine core and trifluoromethylbiphenyl group create a larger molecular footprint, favoring peripheral over CNS targets .

Sulfonamide Variations :

  • The cyclopropanesulfonamide group in the target compound offers greater metabolic resistance compared to the tosyl (4-methylbenzenesulfonamide) group in ’s compound, which is prone to oxidative metabolism .
  • In contrast, fentanyl analogs use carboxamide linkages, which are susceptible to hydrolysis but confer high receptor-binding affinity .

This contrasts with the flexible cyclopentanecarbonyl group in ’s compound, which may adopt multiple conformations .

Pharmacological and Therapeutic Insights

  • Receptor Selectivity : The pyridine moiety may direct the target compound toward nicotinic acetylcholine receptors (nAChRs) or serotonin receptors, unlike fentanyl analogs’ μ-opioid receptor preference .
  • Metabolic Stability : Cyclopropanesulfonamide’s stability could extend half-life relative to acetylated fentanyl analogs (e.g., 4'-methyl acetyl fentanyl), which are rapidly deacetylated in vivo .

Research Findings and Data

Table 2: Comparative Physicochemical and Pharmacokinetic Data (Estimated)

Parameter Target Compound 2'-Fluoroortho-fluorofentanyl Goxalapladib Compound
Molecular Weight ~337.4 g/mol ~412.5 g/mol ~718.8 g/mol ~600.6 g/mol
logP 2.1 3.8 4.5 3.2
Metabolic Stability (t1/2) >6 hours <2 hours ~8 hours ~3 hours
Primary Target nAChR (hypothetical) μ-opioid receptor Lp-PLA2 (atherosclerosis) Protease (hypothetical)

Q & A

Q. Key Challenges :

  • Steric Hindrance : Bulky substituents on the piperidine ring may reduce coupling efficiency. Optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–100°C) improves yields .
  • Byproduct Formation : Competing N-alkylation during sulfonamide coupling requires careful stoichiometric control of reagents .

Which spectroscopic and computational methods are most effective for confirming the structural integrity of this compound?

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the piperidine ring conformation, pyridinyl proton signals (δ 8.2–8.6 ppm), and cyclopropane methylene groups (δ 1.2–1.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching C₁₅H₂₀N₃O₂S⁺) .
  • Computational Modeling : Density Functional Theory (DFT) predicts electronic properties and optimizes 3D geometry, aligning with crystallographic data (if available) .

How can researchers design initial biological assays to evaluate the compound’s activity against neurological targets?

Basic Research Question

  • Target Selection : Prioritize receptors common to sulfonamide derivatives (e.g., serotonin or dopamine receptors) based on structural analogs .
  • In Vitro Assays :
    • Binding Affinity : Radioligand displacement assays (e.g., [³H]-spiperone for dopamine D₂ receptors) .
    • Functional Activity : cAMP or calcium flux assays in transfected HEK293 cells .
  • Dose-Response Analysis : Use IC₅₀/EC₅₀ values to quantify potency, comparing to reference compounds (e.g., clozapine for antipsychotic activity) .

What methodologies address low yields in the final sulfonamide coupling step, and how can reaction kinetics be optimized?

Advanced Research Question

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions while maintaining sulfonyl chloride reactivity .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to activate the sulfonyl chloride intermediate .
  • Kinetic Monitoring : Use in situ FTIR or LC-MS to track reagent consumption. Pseudo-first-order kinetics can identify rate-limiting steps (e.g., nucleophilic attack by the piperidine amine) .

Q. Data-Driven Adjustments :

  • A study showed increasing reaction time from 6 to 12 hours improved yields from 45% to 68% in analogous sulfonamide syntheses .

How should contradictory data on the compound’s cytotoxicity across cell lines be analyzed?

Advanced Research Question

  • Source Identification : Compare assay conditions (e.g., MTT vs. CellTiter-Glo) and cell types (cancer vs. primary neurons) .
  • Metabolic Interference : The cyclopropane group may react with cellular thiols, producing variable toxicity. Test in glutathione-depleted cells to confirm .
  • Structural Modifications : Introduce electron-withdrawing groups on the pyridine ring to reduce off-target effects, as seen in analogs with improved selectivity .

What computational approaches predict the compound’s blood-brain barrier (BBB) permeability for CNS drug development?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Model lipid bilayer interactions to estimate logBB values. A logBB > 0.3 suggests favorable BBB penetration .
  • QSAR Modeling : Correlate descriptors (e.g., polar surface area < 90 Ų, cLogP 2–5) with in vivo data from similar sulfonamides .
  • In Silico ADMET : Tools like SwissADME predict P-glycoprotein substrate potential, a key efflux transporter limiting CNS availability .

How do structural variations in the cyclopropane moiety influence binding to σ-1 receptors?

Advanced Research Question

  • Comparative SAR Studies : Replace cyclopropane with larger rings (e.g., cyclobutane) to assess steric tolerance. A 2023 study showed cyclopropane’s strain enhances σ-1 affinity by 10-fold vs. unstrained analogs .
  • Crystallography : Resolve ligand-receptor co-crystals to identify hydrophobic interactions between cyclopropane and Phe172/Tyr173 residues .

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